

Application Notes and Protocols for Coupling Reactions with 1-Aminocyclopropanecarbonitrile

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Compound of Interest

Compound Name: *1-Aminocyclopropanecarbonitrile*

Cat. No.: *B178393*

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Introduction

1-Aminocyclopropanecarbonitrile is a valuable building block in medicinal chemistry and drug discovery, prized for its unique conformational constraints and its utility in introducing the synthetically versatile nitrile group. This document provides detailed protocols for the coupling of **1-aminocyclopropanecarbonitrile** with carboxylic acids to form N-(1-cyanocyclopropyl)amides, a common structural motif in bioactive molecules. The following application notes describe two robust methods for this transformation: a HATU-mediated amide coupling and a classic Schotten-Baumann reaction via an acyl chloride intermediate.

Data Summary

The following table summarizes quantitative data for a representative HATU-mediated amide coupling reaction of **1-Aminocyclopropanecarbonitrile** hydrochloride with a complex carboxylic acid, as described in the synthesis of the drug candidate Odanacatib.

Parameter	Value
Carboxylic Acid	(S)-N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoic acid
Amine	1-Aminocyclopropanecarbonitrile hydrochloride
Coupling Reagent	HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Base	DIEA (N,N-Diisopropylethylamine)
Solvent	DMAc (N,N-Dimethylacetamide)
Reaction Temperature	0°C to Room Temperature
Reaction Time	2.5 hours
Yield	79%

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of a carboxylic acid with **1-aminocyclopropanecarbonitrile** using HATU as the coupling reagent.

Materials:

- Carboxylic acid
- **1-Aminocyclopropanecarbonitrile** hydrochloride
- HATU (1.1 equivalents)
- N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
- Nitrogen or Argon atmosphere

- Standard laboratory glassware and stirring equipment

Procedure:

- To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DMAc, add the amine hydrochloride (1.1 equivalents) and DIEA (3.0 equivalents).
- Add HATU (1.1 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature for 15 minutes to 2 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired amide.

Specific Example from Patent Literature:

In the synthesis of Odanacatib, a specific carboxylic acid (1.9 g) was dissolved in DMAc (10 mL) and cooled to 0°C. **1-Aminocyclopropanecarbonitrile** hydrochloride (0.57 g) and HATU (1.85 g) were added. The resulting slurry was stirred for 15 minutes, and then DIEA (2.12 mL) was added over 1.5 hours. The reaction was aged for 1 hour. Water (11.2 mL) was added dropwise over 70 minutes, and the resulting slurry was stirred for an additional hour at 20°C. The product was collected by filtration, washed, and dried to yield 1.67 g (79%) of the corresponding amide.

Protocol 2: Schotten-Baumann Reaction via Acyl Chloride

This protocol outlines the formation of an amide bond by reacting **1-aminocyclopropanecarbonitrile** with a pre-formed acyl chloride.

Materials:

- Carboxylic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- **1-Aminocyclopropanecarbonitrile**
- A suitable base (e.g., Triethylamine (TEA), Pyridine, or aqueous NaOH)
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Standard laboratory glassware and stirring equipment

Procedure:**Step 1: Acyl Chloride Formation**

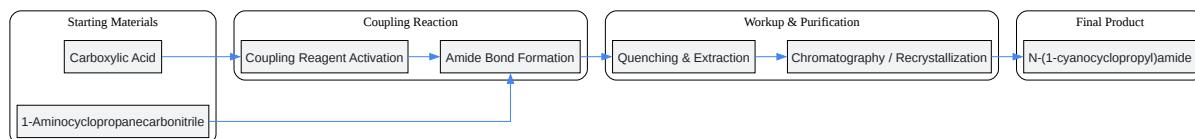
- In a fume hood, dissolve the carboxylic acid in an excess of thionyl chloride or in an anhydrous aprotic solvent followed by the addition of oxalyl chloride.
- Stir the mixture at room temperature or gently heat to reflux until the evolution of gas ceases.
- Remove the excess thionyl chloride or solvent and oxalyl chloride under reduced pressure to obtain the crude acyl chloride. Use the acyl chloride immediately in the next step.

Step 2: Amide Formation

- Dissolve **1-aminocyclopropanecarbonitrile** in an anhydrous aprotic solvent such as DCM or THF.
- Add a suitable base (e.g., 2-3 equivalents of triethylamine or pyridine).
- Cool the solution in an ice bath.
- Slowly add a solution of the crude acyl chloride in the same solvent to the amine solution.
- Allow the reaction to warm to room temperature and stir for 1-16 hours.

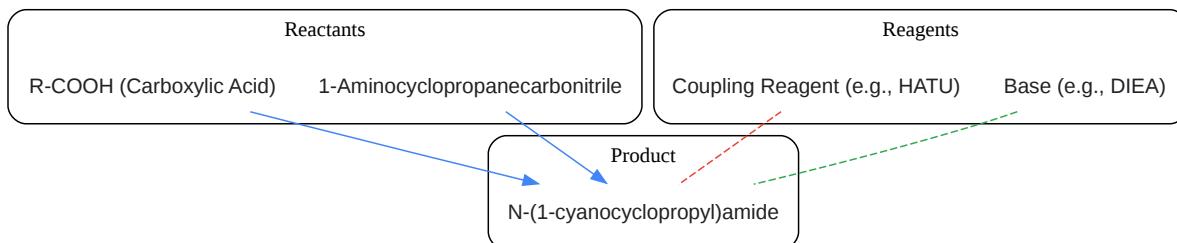
- Monitor the reaction by TLC or LC-MS.
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations



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Caption: General workflow for the synthesis of N-(1-cyanocyclopropyl)amides.



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Caption: Chemical transformation in the amide coupling reaction.

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